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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of DGY-09-192, a

novel fibroblast growth factor receptor (FGFR) degrader, with alternative therapeutic agents.

The information presented herein is supported by experimental data to facilitate informed

decisions in drug development and research.

Introduction to DGY-09-192
DGY-09-192 is a bivalent degrader, also known as a proteolysis-targeting chimera (PROTAC),

designed to specifically target and induce the degradation of FGFR1 and FGFR2.[1][2] It

achieves this by coupling the pan-FGFR inhibitor BGJ398 to a ligand that recruits the von

Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted protein degradation mechanism offers

a distinct therapeutic approach compared to traditional kinase inhibitors. Aberrant FGFR

signaling is a known driver in various cancers, including gastric, cholangiocarcinoma, and

breast cancers, making it a key therapeutic target.[1][3][4]

Comparative Anti-proliferative Activity
The anti-proliferative efficacy of DGY-09-192 has been evaluated in several cancer cell lines,

demonstrating potent activity, particularly in those with FGFR pathway alterations. Below is a

summary of its half-maximal inhibitory concentration (IC50) values compared to other relevant

compounds.
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Table 1: IC50 Values of DGY-09-192 and a Negative Control Compound

Cell Line
Cancer
Type

FGFR
Alteration

DGY-09-192
IC50 (nM)

DGY-09-
192-Neg
IC50 (nM)

Fold
Difference

KATO III
Gastric

Cancer

FGFR2

Amplification
1 77 77

CCLP1
Cholangiocar

cinoma

FGFR1

Overexpressi

on

17 232 13.6

ICC13-7
Cholangiocar

cinoma

FGFR2

Fusion
40 689 17.2

CCLP-FP
Cholangiocar

cinoma

Engineered

FGFR2

Fusion

8 70 8.75

Data compiled from a study by G.D. et al. (2021).[1] The negative control, DGY-09-192-Neg,

has a modification that reduces its binding to the VHL E3 ligase, highlighting that the anti-

proliferative activity of DGY-09-192 is dependent on its degradation mechanism.[1]

Table 2: Comparative IC50 Values of DGY-09-192 and Other FGFR Inhibitors

Compound Target(s)
KATO III (Gastric
Cancer) IC50 (nM)

Other Relevant Cell
Line IC50 (nM)

DGY-09-192 FGFR1/2 Degrader 1
17 (CCLP1), 40

(ICC13-7)

BGJ398 (Infigratinib) FGFR1/2/3 Inhibitor ~2-5 5 (RT112), 30 (RT4)

Pemigatinib FGFR1/2/3 Inhibitor
Not explicitly found in

the same study

4 (PDC-DUC18828 -

Cholangiocarcinoma)

[5]
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Note: IC50 values for BGJ398 and Pemigatinib are sourced from separate studies and are

provided for approximate comparison. Direct comparative studies are needed for a definitive

conclusion.[5][6]

Table 3: IC50 Values of Standard-of-Care Chemotherapies in Relevant Cancer Cell Lines

Compound Cancer Type Cell Line IC50 (µM)

Cisplatin Gastric Cancer KATO III
~5-20 (highly variable

between studies)[7][8]

Gemcitabine Cholangiocarcinoma HCCC-9810 0.28 (72h)

Gemcitabine Cholangiocarcinoma RBE 0.03 (72h)

Note: These IC50 values are from different studies and serve as a general reference. The

efficacy of chemotherapeutic agents can be highly cell-line and context-dependent.[9]

Mechanism of Action: Targeted Degradation of
FGFR1/2
DGY-09-192's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to

FGFR1 and FGFR2, leading to their ubiquitination and subsequent degradation by the

proteasome. This degradation-dependent anti-proliferative activity has been demonstrated in

gastric cancer and cholangiocarcinoma cells.[1][2]

DGY-09-192

Ternary Complex
(FGFR-DGY-VHL)FGFR1 / FGFR2

VHL E3 Ligase

Ubiquitination Proteasome FGFR1/2 Degradation

Downstream Signaling
(e.g., FRS2, ERK)

Inhibition

Cell Proliferation
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Click to download full resolution via product page

Caption: Mechanism of DGY-09-192-mediated FGFR1/2 degradation.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP,

an indicator of metabolically active cells.
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Cell Preparation

Treatment

Assay Procedure

Seed cells in 96-well plate

Incubate for 24h

Add DGY-09-192 or control

Incubate for 72h

Add CellTiter-Glo® Reagent

Shake for 2 min (lysis)

Incubate for 10 min (stabilize signal)

Read luminescence

Click to download full resolution via product page

Caption: Workflow for the CellTiter-Glo® cell viability assay.
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Procedure:

Seed cells (e.g., KATO III, CCLP1) in a 96-well opaque-walled plate and incubate for 24

hours.

Treat cells with various concentrations of DGY-09-192, control compounds, or vehicle

(DMSO) and incubate for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate IC50 values using a non-linear regression analysis.[1]

2. Western Blotting for FGFR Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., FGFR1,

FGFR2) in cell lysates.
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Sample Preparation

Electrophoresis & Transfer

Immunodetection

Treat cells with DGY-09-192

Lyse cells and collect protein

Quantify protein concentration

SDS-PAGE

Transfer to PVDF membrane

Block membrane

Incubate with primary antibody
(e.g., anti-FGFR2)

Incubate with HRP-conjugated
secondary antibody

Detect with ECL substrate

Click to download full resolution via product page

Caption: General workflow for Western blot analysis.
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Procedure:

Culture cells (e.g., KATO III, CCLP1) and treat with specified concentrations of DGY-09-
192 for the desired time.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against the protein of interest (e.g., FGFR1, FGFR2, p-

FRS2, p-ERK) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Normalize protein levels to a loading control like GAPDH or β-actin.[10]

Conclusion
DGY-09-192 demonstrates potent and selective anti-proliferative activity in cancer cell lines

with FGFR1 and FGFR2 alterations. Its mechanism of targeted protein degradation offers a

promising alternative to traditional FGFR inhibitors. The provided data indicates superior

potency compared to its non-degrading counterpart and suggests a favorable profile against

some existing FGFR inhibitors. Further head-to-head studies with standard-of-care

chemotherapies are warranted to fully elucidate its comparative efficacy in a clinical context.

The detailed experimental protocols and pathway diagrams in this guide serve as a valuable

resource for researchers and drug development professionals investigating novel anti-cancer

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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